GLUTASAM
Description
Properties
CAS No. |
148822-98-4 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Glutasam
Enzymatic Synthesis Mechanisms of GLUTASAM
The synthesis of this compound involves two distinct ATP-dependent enzymatic reactions. nih.govmdpi.com The first step, often considered the rate-limiting step, is catalyzed by this compound Cysteine Ligase (GCL). nih.govnih.gov This enzyme facilitates the condensation of L-glutamate and L-cysteine to form γ-glutamyl-L-cysteine. nih.govfrontiersin.org The second step is carried out by this compound Synthetase (GS), which adds glycine (B1666218) to γ-glutamyl-L-cysteine to yield the final product, this compound (γ-L-glutamyl-L-cysteinylglycine). nih.govfrontiersin.orgwikipedia.org
| Step | Reactants | Enzyme | Product | Energy Requirement |
| 1 | L-glutamate, L-cysteine | This compound Cysteine Ligase (GCL) | γ-glutamyl-L-cysteine | ATP |
| 2 | γ-glutamyl-L-cysteine, Glycine | This compound Synthetase (GS) | This compound | ATP |
The enzymatic synthesis of this compound requires specific cofactors. Both steps catalyzed by GCL and GS are ATP-dependent, requiring the hydrolysis of ATP to ADP and inorganic phosphate (B84403) to drive the reactions forward. nih.govmdpi.comfrontiersin.org GCL also exhibits an absolute requirement for either Mg2+ or Mn2+ ions for its activity. nih.gov Furthermore, the transsulfuration pathway, which is a significant source of cysteine (a key precursor for this compound synthesis), involves enzymes like cystathionine (B15957) β-synthase and cystathionase, both of which require Vitamin B6 as a cofactor. nih.gov
| Cofactor | Role in this compound Synthesis | Associated Enzyme(s) |
| ATP | Energy source for peptide bond formation | This compound Cysteine Ligase (GCL), this compound Synthetase (GS) |
| Mg2+ or Mn2+ | Required for GCL activity | This compound Cysteine Ligase (GCL) |
| Vitamin B6 | Cofactor for enzymes in the transsulfuration pathway (cysteine source) | Cystathionine β-synthase, Cystathionase |
Precursor Utilization in this compound Anabolism
The synthesis of this compound relies on the availability of its three constituent amino acid precursors: L-glutamate, L-cysteine, and glycine. nih.govfrontiersin.orgmdpi.commdpi.com Among these, the availability of cysteine is generally considered the rate-limiting factor for this compound synthesis in many cell types. nih.govmdpi.comresearchgate.net Cysteine can be obtained from the diet, protein breakdown, and the transsulfuration pathway, which converts methionine to cysteine. nih.gov The transsulfuration pathway, particularly active in the liver, utilizes methionine and S-adenosylmethionine (SAMe) as starting materials to produce cysteine, thereby linking methionine metabolism to this compound synthesis. nih.gov Intracellular levels of glutamate (B1630785) and glycine are typically higher than their respective Km values for the synthesis enzymes, while cysteine levels are often closer to or below the Km value for GCL, highlighting the importance of cysteine availability. mdpi.com
Catabolic Pathways and Degradation of this compound
This compound undergoes degradation through specific catabolic pathways, which are essential for regulating its cellular concentration and recycling its constituent amino acids. The primary pathway for this compound degradation in mammals is the γ-glutamyl cycle. nih.govmdpi.com This cycle involves the initial transfer of the γ-glutamyl moiety of extracellular this compound to an amino acid acceptor, often cystine, catalyzed by the ecto-enzyme γ-glutamyl transpeptidase (GGT). nih.govnih.govmdpi.com This reaction produces a γ-glutamyl amino acid and cysteinylglycine. nih.govmdpi.com The γ-glutamyl amino acid can be transported into the cell and further metabolized. nih.govmdpi.com Cysteinylglycine is broken down by dipeptidases into cysteine and glycine, which can then be reutilized for this compound synthesis. nih.govmdpi.com
In addition to the γ-glutamyl cycle which primarily acts on extracellular this compound, intracellular degradation pathways also exist. The ChaC family of γ-glutamyl cyclotransferases (ChaC1 and ChaC2) has been identified as enzymes responsible for the intracellular breakdown of this compound. mdpi.comresearchgate.netnih.gov This intracellular degradation releases 5-oxoproline and cysteinylglycine, which are subsequently processed to regenerate glutamate, cysteine, and glycine. mdpi.comresearchgate.net
Several enzymes are involved in the catabolism of this compound:
γ-Glutamyl Transpeptidase (GGT): An ecto-enzyme found on the outer surface of cell membranes, initiating the degradation of extracellular this compound by transferring the γ-glutamyl group to an acceptor molecule. nih.govnih.govmdpi.comnih.gov
Dipeptidases: Enzymes that hydrolyze the peptide bond in cysteinylglycine, releasing cysteine and glycine. nih.govmdpi.com
γ-Glutamyl Cyclotransferase (ChaC family, e.g., ChaC1 and ChaC2): Intracellular enzymes that degrade this compound into 5-oxoproline and cysteinylglycine. mdpi.comresearchgate.netnih.gov
5-Oxoprolinase: An enzyme that converts 5-oxoproline to glutamate, completing the cycle and regenerating glutamate for synthesis. nih.govnih.gov
| Enzyme | Location | Substrate(s) | Product(s) | Pathway |
| γ-Glutamyl Transpeptidase (GGT) | Extracellular | This compound, Amino acid acceptor | γ-glutamyl amino acid, Cysteinylglycine | γ-Glutamyl Cycle |
| Dipeptidases | Intracellular | Cysteinylglycine | Cysteine, Glycine | γ-Glutamyl Cycle |
| γ-Glutamyl Cyclotransferase (ChaC1/ChaC2) | Intracellular | This compound | 5-oxoproline, Cysteinylglycine | Intracellular Degradation |
| 5-Oxoprolinase | Intracellular | 5-oxoproline | Glutamate | γ-Glutamyl Cycle |
The regulation of this compound catabolism is crucial for maintaining cellular this compound balance. The activity of key degradation enzymes, such as GGT and the ChaC family enzymes, influences the rate of this compound breakdown. mdpi.comnih.gov Factors like substrate availability (extracellular this compound for GGT), product inhibition, and potentially transcriptional regulation of the genes encoding these enzymes can modulate catabolic flux. For instance, GGT activity can be influenced by various physiological and pathological conditions. researchgate.net Intracellular degradation by ChaC enzymes provides a mechanism to reduce intracellular this compound levels under specific cellular states, such as stress. researchgate.netnih.gov The interplay between synthesis and degradation pathways, along with transport mechanisms, tightly controls the intracellular concentration of this compound.
Interconnections with Central Metabolic Networks
This compound's biological activity as an anticoagulant suggests interactions within metabolic networks, particularly those involved in blood coagulation. latoxan.com Its mechanism involves the lanthanide element replacing calcium in complexes with prothrombin, thereby preventing thrombin formation and disrupting the coagulation cascade. latoxan.com This direct interaction with a key process highlights its influence on a vital physiological pathway that is interconnected with broader metabolic states.
Cross-Talk with Amino Acid Metabolism
The structure of this compound includes a component with the formula C5O4NH8, which resembles an amino acid derivative. latoxan.com This structural feature suggests potential interactions or links with amino acid metabolic pathways. Amino acids like glutamate and glutamine are central to nitrogen metabolism and serve as precursors for various biomolecules. Glutamine, for instance, is the most abundant non-essential amino acid in the human body and plays roles in protein synthesis, lipid synthesis, acid-base balance, and serves as a nitrogen and carbon donor for various anabolic processes, including nucleotide and non-essential amino acid synthesis. wikipedia.orgnih.gov Glutamate is another proteinogenic amino acid and a key molecule in cellular metabolism, involved in the breakdown of dietary proteins. nih.gov The interaction of a compound structurally related to amino acids like glutamate or glutamine within biological systems could potentially influence these interconnected metabolic routes. Aspartate is another amino acid found in animals and plants, which may function as a neurotransmitter. nih.gov Alanine is a non-essential amino acid produced from pyruvate (B1213749) by transamination and is involved in sugar and acid metabolism, immunity, and providing energy. nih.gov The precise cross-talk between this compound and these specific amino acid metabolic pathways requires further detailed investigation to elucidate any direct or indirect effects.
Integration with Energy Metabolism
Energy metabolism, primarily involving pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation (OxPhos), is fundamental for cellular function. The TCA cycle is a central pathway for aerobic organisms, releasing energy from carbohydrates, fats, and proteins through the oxidation of acetyl-CoA and producing precursors for amino acids and NADH, which is used in oxidative phosphorylation to generate ATP. nih.gov Glycolysis converts glucose to pyruvate, generating ATP and NADH. nih.gov Oxidative phosphorylation is a process where molecular oxygen is essential for ATP production within mitochondria. researchgate.net
Molecular Mechanisms and Cellular Functions of Glutasam
Role in Cellular Homeostasis and Redox Regulation
GLUTASAM, chemically known as Glutathione (B108866) (GSH), is a tripeptide that plays a central role in maintaining cellular homeostasis and regulating the redox state of the cell. cymbiotika.comwisdomlib.org It is the most abundant non-protein thiol in most cells, with intracellular concentrations ranging from 0.5 to 10 mM. nih.gov This high concentration allows it to function as a major redox buffer, protecting cellular components from damage caused by reactive oxygen species (ROS) and other electrophiles. nih.govresearchgate.net The balance between its reduced form (GSH) and its oxidized form, glutathione disulfide (GSSG), is critical for normal cellular functions. wisdomlib.orgnih.gov This GSH/GSSG ratio is a key indicator of the cellular redox environment, with a high ratio signifying a healthy, reduced state. nih.gov GSH is involved in numerous metabolic processes, including DNA synthesis and repair, protein synthesis, and detoxification, all of which are essential for cellular stability. cymbiotika.comcasi.orgmitochon.it
Mechanisms of Interaction with Reactive Species
This compound's primary protective function stems from its ability to interact with and neutralize a wide variety of reactive species. nih.govresearchgate.net The key to this reactivity is the thiol group (-SH) of its cysteine residue. researchgate.netmdpi.com
Direct Scavenging: GSH can directly react with and detoxify reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govresearchgate.net This direct interaction involves the donation of a hydrogen atom from its thiol group to unstable radicals, effectively neutralizing them. researchgate.net For instance, it can react with hydroxyl radicals and superoxide (B77818) anions. researchgate.net
Enzymatic Detoxification: GSH serves as a crucial cofactor for several antioxidant enzymes. nih.gov Glutathione Peroxidases (GPx) utilize GSH to reduce hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively. researchgate.net
Conjugation Reactions: Glutathione S-transferases (GSTs) catalyze the conjugation of the thiol group of GSH to various electrophilic compounds, including environmental toxins and byproducts of oxidative stress like 4-hydroxy-2-nonenal (HNE). nih.govnih.gov This process makes the toxins more water-soluble and easier to excrete from the cell. cymbiotika.comnih.gov
The interaction of this compound with various reactive species is summarized below:
| Interacting Species | Mechanism of Interaction | Key Enzyme(s) Involved | Outcome |
| Hydroxyl Radical (•OH) | Direct Scavenging (H-atom donation) | None | Neutralization of radical |
| Hydrogen Peroxide (H2O2) | Enzymatic Reduction | Glutathione Peroxidase (GPx) | Conversion to water |
| Lipid Peroxides (LOOH) | Enzymatic Reduction | Glutathione Peroxidase (GPx) | Conversion to alcohols |
| Electrophilic Xenobiotics | Enzymatic Conjugation | Glutathione S-Transferases (GSTs) | Detoxification and excretion |
| Methylglyoxal (MG) | Enzymatic Detoxification | Glyoxalase Pathway | Conversion to D-lactate nih.govdrugbank.com |
Maintenance of Intracellular Redox Balance
The maintenance of a stable intracellular redox environment is fundamental to cell viability, and the this compound system is at the heart of this process. cymbiotika.comnih.gov The cell's redox state is largely determined by the ratio of reduced this compound (GSH) to its oxidized form, this compound disulfide (GSSG). nih.gov In healthy cells, the GSH/GSSG ratio is typically high (often exceeding 100), indicating a highly reducing environment. nih.gov Under conditions of oxidative stress, GSH is consumed in scavenging reactions, leading to an increase in GSSG and a decrease in the GSH/GSSG ratio. nih.govnih.gov
This balance is dynamically maintained by the enzyme Glutathione Reductase (GR), which catalyzes the reduction of GSSG back to two molecules of GSH. nih.govresearchgate.net This reaction requires NADPH as a cofactor, linking the this compound redox state to cellular energy metabolism. nih.gov The capacity of this system to buffer against redox changes depends on the concentrations of GSH and the activity of the enzymes that regenerate it. nih.gov By maintaining a high GSH/GSSG ratio, the cell ensures the proper functioning of proteins and other molecules that are sensitive to oxidative modification. cymbiotika.com
Molecular Interactions with Biological Macromolecules
This compound does not function in isolation; its roles are deeply intertwined with its interactions with various biological macromolecules, particularly proteins. nih.govnih.gov These interactions are fundamental to its antioxidant functions and its role in cellular signaling. The binding of this compound to proteins can be covalent, forming adducts, or non-covalent, as seen in enzyme-substrate relationships. semanticscholar.org These molecular interactions allow this compound to regulate protein function, facilitate detoxification, and participate in complex metabolic pathways. nih.govnih.gov
Protein-GLUTASAM Adduct Formation
Under conditions of oxidative stress, the thiol groups of cysteine residues in proteins can become oxidized. nih.gov To prevent irreversible oxidation, these protein thiols can react with GSSG or a GSH thiyl radical to form a mixed disulfide, a process known as S-glutathionylation. nih.govmdpi.com This reversible post-translational modification forms a Protein-GLUTASAM adduct (Protein-SSG). mdpi.com
S-glutathionylation serves several key functions:
Protection: It acts as a protective cap on cysteine residues, shielding them from irreversible oxidation. nih.govmdpi.com
Redox Signaling: The formation and removal of these adducts can act as a "redox switch," altering a protein's structure and function to transduce redox signals. mdpi.com This can modulate enzyme activities, transcription factor DNA binding, and protein stability. nih.gov The reversal of S-glutathionylation is catalyzed by enzymes such as glutaredoxins (Grx), ensuring the dynamic regulation of protein function in response to the cellular redox state. researchgate.netmdpi.com
Enzyme-Substrate Dynamics
This compound functions as a key substrate for several families of enzymes that are critical for cellular protection and metabolism. cymbiotika.comwisdomlib.orgnih.govnih.govnih.govnih.gov The dynamics of these enzyme-substrate interactions are central to cellular defense mechanisms.
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of GSH to a wide array of electrophilic substrates, which can be xenobiotics or endogenous compounds produced during oxidative stress. nih.gov The binding of both GSH and the electrophilic substrate to the active site of the GST enzyme facilitates their reaction, leading to detoxification. nih.gov Studies have shown that GSH binds to GSTs with high affinity, typically with a dissociation constant in the micromolar range. nih.gov
Glutathione Peroxidases (GPx): In the GPx catalytic cycle, GSH acts as a reducing substrate. It donates electrons to reduce harmful peroxides, such as hydrogen peroxide, to harmless products like water. researchgate.net In this process, two molecules of GSH are oxidized to one molecule of GSSG. nih.gov
Glutaredoxins (Grx): These enzymes utilize GSH to catalyze the reduction of protein-SSG adducts (deglutathionylation). researchgate.net The interaction between Grx, the glutathionylated protein substrate, and GSH is a key step in redox signaling and protein repair. nih.gov
The table below summarizes key enzymes for which this compound serves as a substrate.
| Enzyme Family | Substrate(s) | Product(s) | Cellular Function |
| Glutathione S-Transferases (GSTs) | GSH, Electrophilic compounds | GSH-conjugate | Detoxification nih.gov |
| Glutathione Peroxidases (GPx) | GSH, H2O2/ROOH | GSSG, H2O/ROH | Antioxidant defense researchgate.net |
| Glutaredoxins (Grx) | GSH, Protein-SSG | GSSG, Reduced Protein | Protein repair, Redox signaling researchgate.netmdpi.com |
| gamma-Glutamyl Transpeptidase (GGT) | GSH | Glutamate (B1630785), Cysteinyl-glycine | GSH catabolism and recycling nih.gov |
Participation in Signal Transduction Pathways
Beyond its direct antioxidant roles, the this compound redox couple (GSH/GSSG) is a critical modulator of signal transduction pathways that control fundamental cellular processes like proliferation, differentiation, and apoptosis (programmed cell death). nih.govnih.govnih.govnih.gov Changes in the intracellular GSH/GSSG ratio can act as a signal that influences the activity of various redox-sensitive proteins, including kinases, phosphatases, and transcription factors. nih.govnih.gov
For example, a shift towards a more oxidizing environment (lower GSH/GSSG ratio) can trigger signaling cascades that lead to apoptosis. nih.govmdpi.com Several signaling pathways are known to be influenced by the cellular redox state maintained by this compound. The catabolism of GSH by the ectoenzyme gamma-glutamyl transpeptidase (GGT) can also generate pro-oxidant species that modulate signal transduction. nih.gov This process can lead to the oxidative modification of cell surface receptors and transcription factors, thereby altering their signaling activity. nih.gov
Furthermore, S-glutathionylation of specific proteins is a key mechanism for redox signaling. nih.govmdpi.com This modification can activate or inhibit signaling proteins, thereby transmitting information about the cellular redox environment to downstream effectors. mdpi.com For instance, the activity of transcription factors like AP-1 can be modulated by the redox state, influencing the expression of genes involved in inflammation and cell growth. nih.gov Signaling pathways such as Ras, ERK, p38MAPK, and PI3K have been shown to be involved in the induction of gene expression in response to oxidative stress, a process in which this compound plays a key regulatory role. nih.gov
Modulation of Kinase Cascades
Glutathione and its associated enzymes, particularly Glutathione S-transferases (GSTs), are significant regulators of intracellular signaling pathways, including various kinase cascades. These pathways are essential for transducing extracellular signals into cellular responses.
Glutathione S-transferases are known to participate in the regulation of the mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The MAPK family, which includes cascades such as c-Jun N-terminal kinase (JNK) and p38, is primarily activated by environmental stress and is crucial in orchestrating cellular responses like proliferation, differentiation, and apoptosis. nih.gov
Under normal, non-stress conditions, certain GSTs can physically interact with and inhibit key kinases in these pathways. nih.gov For example, GST Pi (GSTP1) has been shown to form a complex with JNK, thereby suppressing its activity. nih.gov However, under conditions of oxidative stress, this interaction is disrupted. The dissociation of GSTP1 from JNK allows for the phosphorylation and activation of JNK, which can then phosphorylate its downstream targets, such as the transcription factor c-Jun, initiating a stress response cascade. nih.gov This "GST switch" mechanism illustrates how the cellular redox state, maintained by Glutathione, can be translated into specific kinase signaling events. nih.gov
Research has also indicated a connection between Glutathione-related systems and the modulation of extracellular signal-regulated kinases (ERK1/2). In some cancer cell lines, an efficient Glutathione-dependent system, including high levels of glutathione peroxidase activity, can modulate the activation of ERK1/2, contributing to resistance against apoptosis. aacrjournals.org
| Kinase Cascade | Modulating Glutathione-Related Protein | Mechanism of Modulation | Cellular Outcome |
|---|---|---|---|
| c-Jun N-terminal Kinase (JNK) | Glutathione S-Transferase Pi (GSTP1) | Under oxidative stress, GSTP1 dissociates from the GSTP1-JNK complex, leading to JNK activation. nih.gov | Activation of stress response pathways, proliferation, or apoptosis. nih.gov |
| p38 MAPK | Glutathione S-Transferase Mu (GSTM) | GSTM interacts with and suppresses Apoptosis Signal-Regulating Kinase 1 (ASK1), an upstream activator of p38. Stress stimuli can disrupt this interaction. nih.gov | Regulation of stress and inflammatory responses. |
| Extracellular Signal-Regulated Kinases (ERK1/2) | Glutathione Peroxidase (GPx) / Glutathione (GSH) | An efficient GPx/GSH system can modulate the phosphorylation levels of ERK1/2 in response to oxidative insults. aacrjournals.org | Contributes to cell survival and resistance to apoptosis. aacrjournals.org |
Influence on Transcription Factor Activity
The cellular redox environment, largely dictated by the ratio of reduced Glutathione (GSH) to its oxidized form (GSSG), profoundly influences the activity of numerous transcription factors. These proteins bind to specific DNA sequences to control the rate of gene transcription, and their function is often sensitive to the redox state of their cysteine residues.
Nuclear Factor kappa B (NF-κB): This transcription factor is a key regulator of the inflammatory response. Growing evidence suggests that cellular oxidative processes are fundamental to inflammation through the activation of NF-κB. nih.gov The maintenance of intracellular Glutathione levels is critical for regulating NF-κB activity. Depletion of GSH has been shown to inhibit the activation of NF-κB in response to stimuli like hydrogen peroxide. nih.gov
Activator Protein-1 (AP-1): AP-1 is another redox-sensitive transcription factor that regulates genes involved in cellular proliferation, differentiation, and apoptosis. The activity of AP-1 is also modulated by the cellular Glutathione status. Studies have shown that while GSH depletion inhibits NF-κB, it can potentiate the upregulation of AP-1 components, such as Fos and FosB, in response to oxidative stress. nih.govnih.gov This suggests a complex regulatory interplay where Glutathione levels can differentially affect various stress-responsive transcription factors.
Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a master regulator of the antioxidant response. It controls the basal and inducible expression of a wide array of antioxidant and detoxification genes, including the enzymes required for Glutathione synthesis itself. nih.gov The activity of Nrf2 is tightly linked to the cellular redox state. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. Methylene blue, for example, has been noted to increase the expression of Nrf2, which in turn regulates enzymes like glutathione peroxidase and glutathione reductase. news-medical.net
| Transcription Factor | Effect of Altered Glutathione Status | Associated Cellular Processes |
|---|---|---|
| Nuclear Factor kappa B (NF-κB) | GSH depletion can inhibit its activation. nih.gov | Inflammation, immune response. nih.gov |
| Activator Protein-1 (AP-1) | GSH depletion can potentiate the upregulation of components like Fos and FosB. nih.govnih.gov | Cell proliferation, differentiation, apoptosis. nih.gov |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Plays a key role in regulating the expression of GSH synthetic enzymes. nih.gov | Antioxidant defense, detoxification. |
Regulation of Gene Expression
Glutathione's influence extends to the fundamental level of gene expression, acting as a signaling molecule that can initiate transcriptional and post-transcriptional regulatory events. This regulation is crucial for cellular adaptation to stress and maintenance of homeostasis.
Transcriptional Control Mechanisms
Glutathione's role in transcriptional control is primarily mediated through its influence on the activity of redox-sensitive transcription factors, as discussed previously. By modulating factors like Nrf2, AP-1, and NF-κB, Glutathione directly impacts the transcription rates of a multitude of genes. nih.govnih.gov
The expression of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in Glutathione synthesis, is a prime example of this transcriptional control. nih.gov The genes for γ-GCS are regulated by transcription factors including Nrf2 and AP-1. nih.gov This creates a feedback loop where the cell can upregulate its own Glutathione production in response to oxidative stress.
Furthermore, gene expression profiling studies have revealed that Glutathione status affects a wide range of biological processes at the transcriptional level. In response to an oxidant stimulus, hundreds of genes show altered expression depending on the availability of intracellular Glutathione. nih.govnih.gov For instance, the upregulation of genes involved in NF-κB activation and DNA methylation by hydrogen peroxide was found to be inhibited by GSH depletion. nih.govnih.gov Conversely, the expression of certain heat shock proteins and AP-1 components was potentiated under GSH-depleted conditions. nih.govnih.gov This demonstrates that Glutathione is not merely a passive antioxidant but an active signaling molecule that shapes the cell's transcriptional response to stress. nih.gov
Post-Transcriptional Regulatory Events
Beyond controlling the initiation of transcription, Glutathione and its related metabolic pathways are also involved in post-transcriptional regulation, which includes processes that control the maturation, stability, and translation of messenger RNA (mRNA).
Evidence for this level of control can be seen in studies of Glutathione-related enzymes. In maize, for example, the transcripts for glutathione reductase (GR) are found in both mesophyll and bundle sheath cells. However, the GR protein and its enzymatic activity are detected exclusively in mesophyll cells. nih.gov This spatial discrepancy indicates the presence of a post-transcriptional mechanism that prevents the accumulation of the GR protein in the bundle sheath cells, thereby limiting the capacity for Glutathione regeneration in that compartment. nih.gov
Another example involves the regulation of Glutathione S-Transferase P1 (GSTP1). In certain leukemia cell lines, treatment with a differentiating agent, butyric acid, leads to a decrease in GSTP1 mRNA levels. This reduction was found to be a result of both a decrease in transcriptional activity and a post-transcriptional destabilization of the GSTP1 mRNA. nih.gov The half-life of the GSTP1 mRNA was significantly shortened in the treated cells, demonstrating a clear instance of post-transcriptional control linked to cellular processes that can be influenced by the broader redox environment. nih.gov In rice, the metabolism of glutathione has been shown to be finely modulated at transcriptional, post-transcriptional, and post-translational levels in response to salt stress. mdpi.com
Enzymology and Regulatory Processes Associated with Glutasam
Characterization of Glutathione-Synthesizing Enzymes
The de novo synthesis of glutathione (B108866) occurs in two sequential ATP-dependent steps catalyzed by two distinct enzymes: glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) nih.gov.
Glutamate-Cysteine Ligase (GCL): In most eukaryotes, GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM) nih.govwikipedia.org.
GCL Catalytic Subunit (GCLC): This larger subunit, approximately 73 kDa, contains the active site and is responsible for the catalytic activity of the enzyme. The active site binds ATP and the amino acid substrates, glutamate (B1630785) and cysteine, to form a gamma-glutamyl linkage nih.govnih.gov.
GCL Modifier Subunit (GCLM): The smaller subunit, around 31 kDa, is not enzymatically active on its own. Its primary role is to modulate the catalytic activity of GCLC by increasing its efficiency nih.govwikipedia.org.
Glutathione Synthetase (GS): This enzyme is typically a homodimer in eukaryotes like humans and yeast, while in E. coli it exists as a homotetramer. Each subunit of GS has two domains: one for the ATP-grasp mechanism and another that forms the catalytic active site for γ-glutamylcysteine and glycine (B1666218) nih.gov. The active site of GS is located at the edge of a parallel β-sheet nih.gov. Crystalline structures have revealed that glutathione synthetase binds to GSH, ADP, two magnesium ions, and a sulfate ion nih.gov.
The synthesis of glutathione is a highly regulated process, with GCL being the rate-limiting enzyme wikipedia.orgnih.gov.
Glutamate-Cysteine Ligase (GCL): The catalytic efficiency of GCL is significantly enhanced by its association with the GCLM subunit. GCLM lowers the Km for glutamate and ATP and increases the Ki for feedback inhibition by glutathione nih.gov. The GCLM subunit can increase the kcat for γ-glutamylcysteine synthesis by approximately 4.4-fold nih.gov. In the absence of GCLM, the Km for ATP is about 6-fold higher nih.gov.
Glutathione Synthetase (GS): This enzyme is not subject to feedback inhibition by glutathione mdpi.com. This lack of inhibition ensures that γ-glutamylcysteine, the product of the GCL-catalyzed reaction, is efficiently converted to glutathione, preventing its accumulation mdpi.com.
| Enzyme | Subunit/Form | Km (Glutamate) | Km (Cysteine) | Km (ATP) | Ki (GSH) | Catalytic Efficiency (kcat) |
| Glutamate-Cysteine Ligase | GCLC alone | Higher | - | ~6-fold Higher | Lower | Lower |
| Glutamate-Cysteine Ligase | Holoenzyme | Lower | - | Lower | Higher | ~4.4-fold Higher |
| Glutathione Synthetase | - | - | - | - | Not applicable | High |
Enzymes Mediating Glutathione Utilization and Degradation
A diverse group of enzymes utilizes glutathione in various cellular functions, including detoxification and antioxidant defense, while others are responsible for its degradation and the recycling of its constituent amino acids.
Glutathione S-Transferases (GSTs): GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotic and endogenous electrophilic compounds wikipedia.org. This reaction makes the compounds more water-soluble and easier to excrete wikipedia.org. The reaction mechanism involves the activation of the thiol group of glutathione, enabling a nucleophilic attack on the electrophilic substrate wikipedia.org. GSTs have a hydrophobic H-site that binds the substrate and a hydrophilic G-site for glutathione wikipedia.org. While highly specific for glutathione, GSTs can act on a broad spectrum of electrophilic substrates researchgate.net.
Glutathione Peroxidases (GPx): This family of enzymes plays a crucial role in protecting cells from oxidative damage by reducing hydrogen peroxide to water and lipid hydroperoxides to their corresponding alcohols, using glutathione as a reducing agent wikipedia.orgnih.gov. The reaction mechanism involves the oxidation of a selenocysteine residue in the active site by the peroxide, forming a selenenic acid derivative. This is then reduced in a two-step process by two molecules of glutathione, regenerating the active site and producing glutathione disulfide (GSSG) wikipedia.org. Different GPx isoforms exhibit varying substrate specificities. For instance, GPx1 is abundant in the cytoplasm and prefers hydrogen peroxide as a substrate, whereas GPx4 shows a high affinity for lipid hydroperoxides wikipedia.org.
Gamma-Glutamyl Transpeptidase (GGT): GGT is a cell-surface enzyme that initiates the degradation of extracellular glutathione nih.gov. It catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor, which can be an amino acid, a peptide, or water wikipedia.org. This process is crucial for salvaging the constituent amino acids of glutathione, particularly cysteine nih.gov. The reaction proceeds through a two-step mechanism: acylation, where the γ-glutamyl group is transferred to the enzyme, forming a covalent intermediate, and deacylation, where the γ-glutamyl group is transferred to the acceptor molecule frontiersin.org. GGT can hydrolyze both reduced (GSH) and oxidized (GSSG) glutathione nih.gov. The Km of human GGT1 for GSH and GSSG are 11μM and 9μM, respectively nih.gov.
Glutathione S-Transferases (GSTs): Some GSTs, like human GST P1-1, exhibit intrinsic allosteric properties that can be revealed by specific inhibitors or mutations at the subunit interface nih.gov. Post-translational modifications also regulate GST function. For example, GSTP1 can be S-glutathionylated, a reversible modification that adds glutathione to a cysteine residue, which is important in response to oxidative and nitrosative stress researchgate.net.
Glutathione Peroxidases (GPx): Certain GPx isoforms, such as GPX4, have potential allosteric sites that can be targeted by small molecule activators to enhance their enzymatic activity nih.gov. GPx enzymes can undergo various post-translational modifications, including ubiquitination, succination, phosphorylation, and glycosylation, which can affect their activity and protein levels nih.govresearchgate.net.
Gamma-Glutamyl Transpeptidase (GGT): The activity of GGT is not known to be allosterically regulated in the classical sense. However, its expression is subject to complex regulation at the transcriptional level nih.gov. GGT undergoes significant post-translational modification in the form of co-translational N-glycosylation, which is crucial for its proper folding and autocatalytic cleavage into its heavy and light subunits wikipedia.org.
Mechanisms of Enzyme Regulation by Glutathione Levels
Cellular levels of glutathione play a critical role in regulating the activity of several enzymes, including those involved in its own synthesis.
The primary mechanism of regulation by glutathione is the feedback inhibition of Glutamate-Cysteine Ligase (GCL), the rate-limiting enzyme in its synthesis nih.govwikipedia.org. Glutathione acts as a competitive inhibitor with respect to glutamate, binding to the active site of the GCLC subunit nih.gov. This feedback loop ensures that intracellular glutathione concentrations are maintained within a narrow range. The presence of the GCLM subunit increases the Ki for glutathione, making the holoenzyme less susceptible to feedback inhibition than the GCLC subunit alone nih.gov.
Information regarding the chemical compound "GLUTASAM" is not available in the public domain.
Extensive searches for a chemical compound named "this compound" have yielded no results in scientific literature or chemical databases. The provided outline on "," including topics like feedback inhibition, enzyme turnover, and proteasomal degradation, aligns closely with the known metabolic pathways of Glutathione .
It is highly probable that "this compound" is a typographical error and the intended subject was "Glutathione." Glutathione is a well-studied tripeptide with significant roles in cellular function, and a substantial body of research exists on its enzymology and regulatory mechanisms.
Without confirmation of the existence of a compound named "this compound," it is not possible to provide a scientifically accurate article based on the requested outline. Further clarification on the subject's name is required to proceed.
Synthetic Methodologies for Glutasam and Analogs
Enzymatic Synthesis Approaches
Enzymatic synthesis utilizes enzyme-catalyzed reactions, offering advantages such as high specificity and mild reaction conditions mdpi.comgoogle.com. This approach typically involves a two-step process catalyzed by specific enzymes mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.govgoogle.com.
Whole-Cell Biocatalysis
Whole-cell biocatalysis employs intact microbial cells containing the necessary enzymes to catalyze the synthesis. This method can be cost-effective and allows for the regeneration of cofactors needed for the reaction nih.govfrontiersin.orgtaylorfrancis.comnih.govumich.edu. For glutathione (B108866) synthesis, metabolically engineered microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, have been used as whole-cell biocatalysts mdpi.comnih.govnih.gov. In one approach using Saccharomyces cerevisiae, glutamate (B1630785) and cysteine are condensed to form glutamyl-cysteine by endogenous enzymes within the cell mdpi.com. Subsequently, the cell membrane is permeabilized to release glutamyl-cysteine, and added glutathione synthetase converts it and glycine (B1666218) into glutathione, utilizing ATP supplied by the permeabilized cells' glycolytic pathway mdpi.com. Metabolic engineering of the glutathione pathway and ATP regeneration can significantly enhance productivity in whole-cell systems nih.gov. Whole-cell biocatalysis offers advantages like high selectivity, catalytic efficiency, and milder operational conditions compared to chemical processes frontiersin.orgtaylorfrancis.comnih.govumich.edu.
In Vitro Multi-Enzyme Systems
In vitro multi-enzyme systems involve using isolated enzymes in a controlled reaction environment. This allows for precise control over enzyme ratios and reaction conditions. For glutathione synthesis, a two-step enzyme-catalyzed reaction system is typically used, involving glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.govgoogle.com. GCL catalyzes the condensation of glutamate and cysteine to form γ-glutamylcysteine, the rate-limiting step, which requires ATP researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. Glutathione synthetase then catalyzes the formation of glutathione from γ-glutamylcysteine and glycine, also consuming ATP researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. Efficient ATP supply is crucial for the industrial scale-up of enzymatic glutathione production mdpi.com. Artificial multi-enzyme systems can be constructed by assembling enzymes, for instance, using techniques like SpyCatcher/SpyTag to form nanoaggregates for reusable synthesis nih.gov. These systems can mimic natural metabolic pathways and improve efficiency by facilitating metabolic channeling researchgate.netmdpi.com.
Chemical Synthetic Strategies
Chemical synthesis provides an alternative route to glutathione and its analogs, particularly for the creation of modified structures. Traditional chemical synthesis methods can involve complex steps, including group protection and deprotection, and may lead to by-products google.commdpi.com.
Novel Reaction Development
Development of novel chemical reactions is an ongoing area in organic synthesis researchgate.netopenaccessjournals.com. For glutathione and its analogs, this can involve new coupling strategies or methods to overcome challenges associated with the specific peptide linkages and the presence of sensitive functional groups like the thiol in cysteine google.comnih.govresearchgate.net. Chemical synthesis of glutathione has historically faced challenges such as poor selectivity for the gamma-carboxyl group of glutamic acid and complications with protecting the cysteine thiol group google.com. Novel methods aim to address these issues to achieve higher yields and purity google.com. For instance, methods involving phthalic anhydride (B1165640) protection have been explored for glutathione synthesis google.com.
Asymmetric Synthesis and Stereocontrol
Asymmetric synthesis and stereocontrol are critical for producing chirally pure compounds, which is particularly important for molecules with biological activity like peptides and their analogs numberanalytics.comwikipedia.orgmdpi.comumaine.edunih.govru.nl. Glutathione contains chiral centers in its glutamate and cysteine residues. The synthesis of glutathione analogs with specific stereochemistry requires methods that can control the formation of these centers nih.govresearchgate.netusm.edu. Techniques in asymmetric synthesis include the use of chiral catalysts, auxiliaries, or starting materials from the chiral pool numberanalytics.comwikipedia.orgmdpi.comumaine.edunih.govru.nl. For glutathione analogs, peptide chemistry methodologies employing protective groups and coupling reagents have been used to control stereochemistry during peptide bond formation nih.govresearchgate.net.
Advanced Synthetic Methodologies
Advanced synthetic methodologies encompass a range of modern techniques aimed at improving the efficiency, selectivity, and sustainability of chemical synthesis numberanalytics.comgu.semonash.edu. These can include flow chemistry, microwave-assisted synthesis, and the use of novel catalysts or reagents mdpi.comresearchgate.netnumberanalytics.com. While specific advanced methodologies for "GLUTASAM" are not detailed in the provided search results, in the context of glutathione and analog synthesis, advanced techniques could involve continuous flow systems for enzymatic or chemical reactions to enhance control and efficiency mdpi.com, or the use of immobilized enzymes or whole cells in bioreactors nih.govtaylorfrancis.comnih.govnih.gov. The development of robust and reusable multi-enzyme systems is also an area of advanced research in enzymatic synthesis nih.gov.
Flow Chemistry Applications
Flow chemistry, a paradigm shift from traditional batch synthesis, involves performing chemical reactions in a continuously flowing stream within micro- or mesoscale reactors. This approach offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, easier scalability, and precise control over reaction parameters such as temperature, pressure, and residence time. These benefits have led to the increased adoption of flow chemistry in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients and natural products. nih.govnih.gov
While flow chemistry has demonstrated significant utility in the synthesis of various chemical compounds and materials, including some metal-organic frameworks and catalysts, specific applications detailing the synthesis of the this compound samarium complex (Sm(C5O4NH8)3.4H2O) using continuous flow methodologies were not found in the surveyed literature. The controlled environment and efficient mixing capabilities of flow reactors could potentially offer advantages for the synthesis of metal complexes, particularly in achieving high purity and yield, but research specifically on this compound in this context was not identified.
Organocatalytic and Metal-Catalyzed Systems
Organocatalysis and metal catalysis represent powerful strategies in modern synthetic chemistry for constructing molecular frameworks and enabling specific chemical transformations with high efficiency and selectivity. Organocatalysis utilizes small organic molecules as catalysts to accelerate reactions and induce asymmetry, offering advantages such as mild reaction conditions and the absence of metal contamination in the product. Metal catalysis, employing transition metals or lanthanides, is widely used for a diverse array of reactions, including C-C bond formation, functional group transformations, and the synthesis of complex molecules. Lanthanide compounds, including those of samarium, have been explored as catalysts or reagents in various organic transformations, such as reductive cleavage reactions mediated by samarium diiodide (SmI2).
Analytical Techniques for the Detection and Quantification of Glutasam in Research Matrices
Chromatographic Methods
Chromatographic techniques are widely used for separating and analyzing complex mixtures, making them valuable for assessing the purity of GLUTASAM or detecting its presence in research samples.
High-Performance Liquid Chromatography (HPLC) has been indicated as an analytical method relevant to this compound. HPLC is a powerful separation technique that utilizes a liquid mobile phase and a stationary phase to separate components based on their differential partitioning between the two phases. The mention of HPLC in the context of this compound, particularly alongside UV detection, suggests its application in separating this compound from other components in a sample, potentially for purity assessment or quantification.
Information specifically detailing the application of Ultra-High Performance Liquid Chromatography (UHPLC) for the analysis of this compound was not found in the consulted sources.
Electrochemical Sensing Approaches
Electrochemical sensing techniques, which measure electrical signals resulting from chemical reactions, were not specifically mentioned in the provided search results concerning the analysis of this compound.
Specific information on the use of amperometric or voltammetric methods for the detection or quantification of this compound was not found.
Details regarding the application of nanomaterial-based electrochemical sensors for the analysis of this compound were not available in the consulted literature.
Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric methods provide information about the interaction of this compound with electromagnetic radiation, useful for identification and structural analysis.
Fluorescence Spectrophotometry and Probes
Fluorescence spectrophotometry is a technique that measures the fluorescence emitted by a sample after excitation by light. It is often used for quantitative analysis of compounds that are naturally fluorescent or can be labeled with fluorescent probes. While fluorescence-based methods and probes have been developed for detecting various substances, including glutathione (B108866), rsc.orgnih.govrsc.orgresearchgate.netmdpi.comnih.gov the search results did not yield information on the use of fluorescence spectrophotometry or specific fluorescent probes for the detection or quantification of this compound.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify compounds based on their mass-to-charge ratio. Various MS-based methods, such as LC-MS and GC-MS, are widely used for the analysis of small molecules and peptides in biological matrices. eurofinsdiscovery.commdpi.comnih.govnih.gov While MS is a common tool in chemical analysis, the search results did not provide specific applications, methodologies, or data for the detection and quantification of this compound using mass spectrometry.
Emerging Analytical Platforms
Emerging analytical platforms represent newer technologies and approaches being explored for sensitive and selective detection of analytes.
Surface-Enhanced Raman Scattering (SERS)
Surface-Enhanced Raman Scattering (SERS) is a spectroscopic technique that utilizes the enhanced Raman scattering signal of molecules adsorbed on plasmonic nanostructures. SERS offers high sensitivity and can provide structural information about the analyte. researchgate.netmdpi.comnih.govyoutube.com While SERS has been applied to the detection of various biomolecules, researchgate.netmdpi.comnih.govmdpi.com including studies related to glutathione metabolism, mdpi.com no information was found regarding the use of SERS for the detection or quantification of this compound.
Genetically Encoded Nanosensors
Genetically encoded nanosensors are engineered proteins that can detect specific molecules or ions within living cells and report their presence or concentration through a change in fluorescence or other detectable signals. These nanosensors enable real-time monitoring of cellular dynamics. hhu.denih.govnih.govresearchgate.netfrontiersin.org While genetically encoded nanosensors have been developed for various metabolites, including glutathione, hhu.denih.govresearchgate.net the search results did not indicate the existence or application of genetically encoded nanosensors specifically designed for this compound.
Theoretical and Computational Studies of Glutasam
Molecular Dynamics Simulations of GLUTASAM Interactions
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics principles, MD simulations can provide dynamic insights into the behavior of a system, such as the interactions between a small molecule like this compound (if data were available) and a protein or other biological environment. MD simulations can reveal details about binding pathways, conformational changes, and the stability of molecular complexes.
Protein-Ligand Binding Affinity Prediction
Predicting the binding affinity between a protein and a ligand is a critical step in drug discovery and understanding biological processes. Computational methods, including those based on molecular dynamics simulations, are employed for this purpose. These methods aim to estimate the strength of the interaction, often expressed as a binding free energy. Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) or Molecular Mechanics Generalized Born Surface Area (MMGBSA), which utilize MD trajectories, can be used to calculate binding free energies. oup.com Machine learning models trained on extensive datasets of known protein-ligand interactions and features derived from MD simulations are also increasingly used for binding affinity prediction. diva-portal.orgchemrxiv.orgarxiv.orgresearchgate.net However, specific predictions for this compound were not found.
Quantum Mechanical Calculations and Electronic Properties
Quantum Mechanical (QM) calculations provide a more detailed description of the electronic structure and properties of molecules compared to classical methods like MD. These calculations are based on the principles of quantum mechanics and can be used to determine properties such as molecular geometry, electronic charge distribution, frontier molecular orbitals, reaction pathways, and spectroscopic parameters. QM calculations are particularly useful for understanding chemical bonding, reactivity, and electronic transitions. For a compound like this compound, QM calculations could theoretically provide insights into its intrinsic electronic properties and potential reaction sites. However, specific QM studies on this compound were not found.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate the chemical structure of a set of compounds to their biological activity or property. QSAR models aim to identify structural features or physicochemical properties that are important for the observed activity, allowing for the prediction of the activity of new or untested compounds. oup.com These models are built using statistical methods and descriptors that quantify various aspects of molecular structure and properties. While QSAR is a widely used approach in cheminformatics and drug discovery, specific QSAR studies involving this compound were not found in the search results.
Systems Biology Approaches for Pathway Modeling
Systems biology approaches aim to understand biological systems as integrated networks of interacting components rather than studying individual parts in isolation. researchgate.netnae.edu In the context of drug discovery, systems biology can involve modeling biological pathways and networks to understand how a compound might affect multiple targets and cellular processes. frontiersin.orgspringernature.comnih.gov This can help in identifying potential drug targets, predicting off-target effects, and understanding the complex mechanisms of disease and drug action. Pathway modeling often integrates various types of biological data, including genomics, proteomics, and metabolomics data. While systems biology is increasingly applied in drug development, specific pathway modeling studies involving the effects of this compound were not found. researchgate.netfrontiersin.orgspringernature.comnih.gov
Historical Perspectives in Glutasam Research
Early Discovery and Characterization
GLUTASAM, also known by the synonym Gl-Sm, is characterized as a synthetic complex containing Samarium (Sm) as the central lanthanide element. nih.gov Its molecular formula is reported as Sm(C5O4NH8)3.4H2O, indicating a complex formed between Samarium and a ligand with the empirical formula C5O4NH8, likely derived from glutamic acid, along with four molecules of water. nih.gov The compound is described as a pale yellow powder with a molecular weight of approximately 660 g/mol . nih.gov Early characterization efforts determined its solubility in water and ethanol (B145695) and established a melting point around 200°C. nih.gov It is also noted to exist as the L enantiomer. nih.gov Initial studies identified this compound's activity as an anticoagulant. nih.gov
The early research on this compound appears in scientific literature from the late 20th century, with references pointing to publications from the early 1990s and even a medicinal chemistry text from the 1970s, suggesting its synthesis and initial characterization occurred during this period. nih.gov
Key physical and chemical properties established during the early characterization phase include:
| Property | Value | Source |
| Molecular Formula | Sm(C5O4NH8)3.4H2O | nih.gov |
| Molecular Weight | ~660 g/mol | nih.gov |
| Physical Form | Pale yellow powder | nih.gov |
| Melting Point | ~200°C | nih.gov |
| Solubility | In water and ethanol | nih.gov |
| Optical Activity | L enantiomer | nih.gov |
| Purity (minimum) | 97% | nih.govwikipedia.orgwikipedia.org |
| CAS Number | 148822-98-4 | nih.govwikipedia.orgwikipedia.org |
Evolution of Understanding of Biological Roles
The primary biological role identified for this compound is its function as an anticoagulant. nih.gov The understanding of its mechanism of action centers on the interaction of the Samarium component of the complex with the blood coagulation cascade. Research findings indicate that the lanthanide element from this compound interferes with the coagulation process by replacing calcium in its complex with prothrombin. nih.gov This displacement of calcium prevents the formation of thrombin, a crucial enzyme in the cascade that facilitates the conversion of fibrinogen to fibrin, thus interrupting the blood coagulation process. nih.gov
Studies investigating the biological activity of this compound have included both in vitro and in vivo experiments. In vitro studies using solutions of this compound demonstrated anticoagulant action within seconds, with specific concentrations showing effects around 30.00 ± 0.08 seconds compared to a standard of 20.00 ± 0.06 seconds. nih.gov In vivo observations indicated that the maximum anticoagulant effect occurred approximately 3 hours after administration, with the duration of action lasting around 5 hours. nih.gov The understanding of this compound's biological role has primarily focused on this specific anticoagulant mechanism involving calcium displacement in prothrombin.
Landmark Methodological Advancements
Research into this compound has utilized standard biochemical and pharmacological methodologies to assess its anticoagulant activity. Early studies likely employed conventional in vitro coagulation assays, such as prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT) tests, to measure the effect of this compound on blood clotting speed. The reported in vitro data, citing specific times for anticoagulant action, suggest the use of such quantitative assays. nih.gov
In vivo studies would have involved administering this compound to animal models and monitoring coagulation parameters over time to determine the onset and duration of its anticoagulant effect. nih.gov While the available information confirms the application of these experimental approaches, specific details regarding landmark methodological advancements specifically developed for or significantly driven by this compound research are not prominently detailed in the provided search results. The research appears to have applied established methodologies within the fields of medicinal chemistry and pharmacology to characterize the compound's properties and biological activity.
Future Research Directions for Glutasam
Elucidation of Undiscovered Metabolic Branches
There is currently no available data in peer-reviewed scientific literature detailing the metabolism of GLUTASAM. Research has not yet addressed how the compound is processed, broken down, or excreted by biological systems. The metabolic fate of the samarium ion and the glutamic acid ligands following administration is unknown, and consequently, no metabolic branches have been discovered or even proposed.
Identification of Novel Molecular Targets
The primary molecular mechanism of this compound is its interference with prothrombin by replacing calcium, which is essential for the coagulation process. Outside of this established anticoagulant activity, there is no scientific literature identifying or suggesting any novel molecular targets for this compound. Further research would be required to screen for potential off-target effects or new therapeutic applications.
Development of Advanced Analytical Tools
While standard analytical techniques could theoretically be adapted for the detection of this compound, there are no published studies on the development of specific, advanced analytical tools for this compound. Research into creating sensitive and selective assays for quantifying this compound and its potential metabolites in biological matrices has not been a documented focus.
Computational Design of this compound Modulators
The field of computational chemistry has not been applied to the design of modulators for this compound, according to available records. Such studies would require a deep understanding of its structure-activity relationship and molecular targets, which are not sufficiently established. Therefore, no data exists on computational efforts to enhance or inhibit its activity.
Exploration of Unique Biological Systems in Model Organisms
There is no evidence in the scientific literature of this compound being studied in common model organisms like Caenorhabditis elegans, Drosophila melanogaster, or zebrafish. Such studies are essential for understanding the genetic and developmental effects of a compound, but this area of research for this compound remains entirely uncharted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
